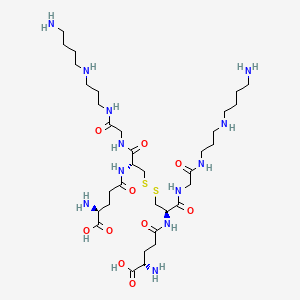

N1-Glutathionyl-spermidine disulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-Glutathionyl-spermidine disulfide is a compound formed by the conjugation of glutathione and spermidine through a disulfide bond. This compound is significant in various biological processes, particularly in the defense mechanisms against oxidative stress. It is found in organisms such as Gram-negative bacteria and trypanosomatid parasites, where it plays a crucial role in maintaining redox balance and protecting against cysteine overoxidation .

準備方法

Synthetic Routes and Reaction Conditions: N1-Glutathionyl-spermidine disulfide can be synthesized enzymatically. In Escherichia coli and trypanosomatid parasites, glutathione is enzymatically converted to N1-glutathionyl-spermidine by an ATP-cleaving, amide-forming reaction with spermidine, catalyzed by glutathionylspermidine synthetase .

Industrial Production Methods: This would involve the overexpression and purification of the relevant enzymes, followed by the enzymatic reaction under controlled conditions .

化学反応の分析

Reactions and Biological Activity

- Antioxidant Properties N1-Glutathionyl-spermidine disulfide protects cells from oxidative damage by acting as a reducing agent.

- Interaction with Biological Macromolecules Interaction studies have shown that this compound interacts with various biological macromolecules, particularly proteins involved in redox reactions. These interactions can modulate enzymatic activity and influence cellular signaling pathways related to oxidative stress responses.

- Clinical Use this compound has clinical use in the treatment of chronic hepatitis C infection .

- Gsp Synthetase/Amidase Escherichia coli Gsp synthetase/amidase (GspSA) catalyzes both the synthesis and hydrolysis of Gsp. Gsp-modified proteins from E. coli contain mixed disulfides of Gsp and protein thiols, representing a new type of post-translational modification formerly undocumented. The level of these proteins is increased by oxidative stress .

Role in Redox Regulation

- Gsp forms mixed disulfides with the thiols of E. coli proteins in vivo, and the amounts of these Gsp derivatives are linked to intracellular redox conditions. In vivo Gsp S-thiolation of E. coli proteins is affected by several factors, including the intracellular Gsp concentration. The Gsp level increases when E. coli is oxidatively stressed. The selective inactivation of Gsp amidase provides a rational explanation for this event. When E. coli is exposed to reactive oxygen species, the thiol of Cys59 of the active-site amidase domain is oxidized to sulfenic acid, which inactivates Gsp amidase and consequently causes Gsp to accumulate .

- Gsp amidase catalyzes the hydrolytic removal of Spd from GspSSPs, leading to the formation of GSSPs. A Grx can then reduce the GSSPs to generate free protein thiol(s) .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Trypanothione | Oligopeptide | Contains two glutathione units linked by spermidine; crucial for protozoan survival. |

| Glutathione | Tripeptide | A major antioxidant in humans; does not contain spermidine. |

| Spermidine | Polyamine | Involved in cellular growth; does not have antioxidant properties like glutathione derivatives. |

| Cysteinyl-glycylspermidine | Modified | Similar structure but lacks the full glutathione moiety; has different biological roles. |

科学的研究の応用

N1-Glutathionyl-spermidine disulfide has several scientific research applications:

作用機序

N1-Glutathionyl-spermidine disulfide exerts its effects through the formation and reduction of disulfide bonds. The compound participates in redox reactions, where it can protect proteins from irreversible oxidation by forming reversible disulfide bonds with cysteine residues . This mechanism is crucial in maintaining cellular redox balance and protecting against oxidative damage .

類似化合物との比較

Trypanothione: N1,N8-bis(glutathionyl)spermidine, a similar compound found in trypanosomatid parasites, plays a similar role in redox balance.

Bis(glutathionyl)spermine: Another related compound that serves as a substrate for trypanothione reductase.

Uniqueness: N1-Glutathionyl-spermidine disulfide is unique in its specific role in protecting against cysteine overoxidation in Gram-negative bacteria and trypanosomatid parasites . Its ability to form reversible disulfide bonds makes it a crucial player in cellular defense mechanisms against oxidative stress .

生物活性

N1-Glutathionyl-spermidine disulfide (Gsp) is a compound that plays a significant role in cellular redox regulation and has been studied for its biological activities, particularly in relation to oxidative stress and its protective mechanisms in various organisms. This article synthesizes findings from diverse sources, examining the biochemical properties, enzymatic interactions, and potential therapeutic implications of Gsp.

Chemical Structure and Formation

This compound is formed through the enzymatic reaction between glutathione (GSH) and spermidine (Spd), catalyzed by Gsp synthetase. This reaction is ATP-dependent and results in the formation of Gsp, which can further participate in redox reactions and protein modifications. The reaction can be summarized as follows:

Redox Regulation

Gsp exhibits superior reducing properties compared to GSH. It has been shown to reduce dehydroascorbate more rapidly than GSH, and it also reacts with hydrogen peroxide at a rate three times faster than GSH. This enhanced reactivity suggests that Gsp may play a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) more effectively than GSH .

Protein Thiolation

One of the key biological activities of Gsp is its ability to modify protein thiols through a process known as S-thiolation. This modification can protect proteins from irreversible oxidation during oxidative stress. In E. coli, studies have demonstrated that Gsp can form mixed disulfides with protein thiols, thus regulating protein function under stress conditions .

Case Studies

-

Oxidative Stress Response in E. coli :

- In experiments involving E. coli strains with mutations affecting glutaredoxin pathways, it was found that strains capable of synthesizing Gsp exhibited higher survival rates under oxidative stress conditions induced by hydrogen peroxide compared to those lacking Gsp synthetase activity. Specifically, the viability of wild-type strains was significantly greater than that of mutants lacking the ability to synthesize Gsp when exposed to H2O2 .

-

Trypanosomatids :

- In Trypanosoma cruzi, the synthesis of trypanothione (N1,N8-bis(glutathionyl)spermidine) from Gsp is crucial for the parasite's survival under oxidative stress. The enzyme responsible for this conversion, TcTryS, demonstrates broad substrate specificity and is essential for maintaining intracellular polyamine levels, which are vital for cellular functions and proliferation .

Enzymatic Interactions

Gsp acts as a substrate for various enzymes, including trypanothione reductase, which reduces disulfide forms back to their thiol counterparts, thus maintaining the redox balance within cells. The kinetics of these reactions indicate that Gsp not only serves as a protective agent against oxidative damage but also participates actively in cellular redox cycles .

Comparative Efficacy

The following table summarizes the comparative efficacy of Gsp versus GSH in various biological contexts:

| Parameter | This compound (Gsp) | Glutathione (GSH) |

|---|---|---|

| Reducing Power | Superior; faster reduction rates | Standard |

| Reaction with H2O2 | 3x faster than GSH | Slower |

| Protein Thiolation | Effective; enhances protein stability | Less effective |

| Role in Trypanosomatids | Critical for survival under stress | Not applicable |

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMZDPYSWPSKSP-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N12O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。